N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide
Overview
Description
N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide is a heterocyclic compound that features a pyridine ring, a pyrimidine ring, and a thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide typically involves the following steps:
Formation of the Pyridine and Pyrimidine Rings: The pyridine and pyrimidine rings can be synthesized through various methods, including cyclization reactions involving appropriate precursors.
Coupling Reactions: The pyridine and pyrimidine rings are then coupled with a thiophene derivative. This can be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Amidation: The final step involves the formation of the carboxamide group. This can be done by reacting the thiophene derivative with an amine under appropriate conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale production. This includes:
Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without significant loss of yield or purity.
Purification: Using techniques such as crystallization, chromatography, or recrystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the pyridine or pyrimidine rings.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting Enzymes: Binding to the active site of an enzyme and preventing its normal function.
Modulating Receptors: Interacting with receptors on the cell surface and altering their activity.
Affecting Signaling Pathways: Influencing intracellular signaling pathways that regulate various cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functionalities but may differ in the other ring structures.
Imidazo[1,2-a]pyridines: These compounds contain a fused pyridine-imidazole ring system and have similar biological activities.
Pyrido[2,3-d]pyrimidines: These compounds feature a fused pyridine-pyrimidine ring system and are known for their medicinal properties.
Uniqueness
N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide is unique due to its combination of three different heterocyclic rings (pyridine, pyrimidine, and thiophene) and its potential for diverse chemical interactions. This structural complexity allows for a wide range of biological activities and makes it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2-pyridin-3-ylpyrimidin-4-yl)thiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4OS/c19-14(11-4-2-8-20-11)18-12-5-7-16-13(17-12)10-3-1-6-15-9-10/h1-9H,(H,16,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEPWWOXPPNHSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=N2)NC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401330185 | |
Record name | N-(2-pyridin-3-ylpyrimidin-4-yl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401330185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820133 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478046-62-7 | |
Record name | N-(2-pyridin-3-ylpyrimidin-4-yl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401330185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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